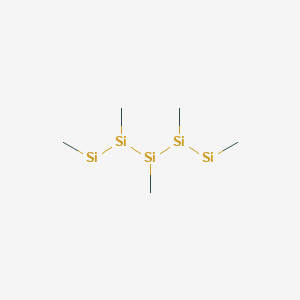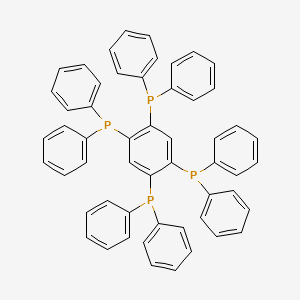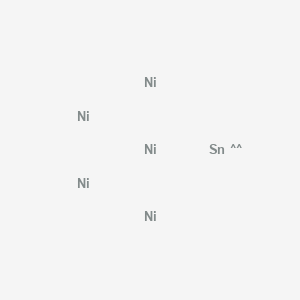
2-Methoxy-5-(propan-2-yl)azulene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5-(propan-2-yl)azulene is an organic compound belonging to the azulene family, characterized by its distinctive blue color Azulene compounds are known for their unique structure, consisting of a seven-membered cycloheptatriene ring fused with a five-membered cyclopentadiene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(propan-2-yl)azulene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the azulene core structure.
Methoxylation: Introduction of the methoxy group at the 2-position of the azulene ring.
Isopropylation: Introduction of the isopropyl group at the 5-position of the azulene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(propan-2-yl)azulene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the azulene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azulenequinones, while substitution reactions can introduce various functional groups onto the azulene ring.
Scientific Research Applications
2-Methoxy-5-(propan-2-yl)azulene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in dermatology for treating skin conditions.
Industry: Utilized in the development of dyes and pigments due to its vibrant blue color.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(propan-2-yl)azulene involves several pathways:
Comparison with Similar Compounds
Similar Compounds
Azulene: The parent compound, characterized by its blue color and similar structure.
1,4-Dimethylazulene: A derivative with methyl groups at the 1 and 4 positions.
2-Methoxyazulene: Similar to 2-Methoxy-5-(propan-2-yl)azulene but lacks the isopropyl group.
Uniqueness
This compound is unique due to the presence of both methoxy and isopropyl groups, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
134919-68-9 |
|---|---|
Molecular Formula |
C14H16O |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
2-methoxy-5-propan-2-ylazulene |
InChI |
InChI=1S/C14H16O/c1-10(2)11-5-4-6-12-8-14(15-3)9-13(12)7-11/h4-10H,1-3H3 |
InChI Key |
DHDNOEXRDBHOIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC2=CC(=CC2=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Phenol, 2-[[[(2-hydroxyphenyl)methyl]imino]methyl]-6-methoxy-](/img/structure/B14281776.png)
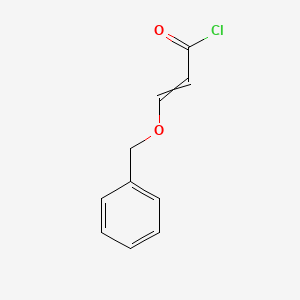
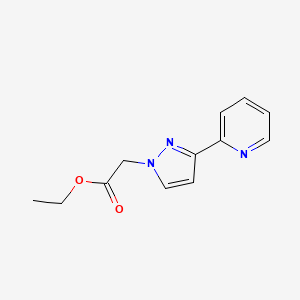
![ethyl 4-[[(5R,9S)-9-(4-hydroxy-3,5-dimethoxyphenyl)-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]amino]benzoate](/img/structure/B14281792.png)
![4-[2-(4-Ethoxy-2,3-difluorophenyl)ethyl]cyclohexan-1-one](/img/structure/B14281798.png)


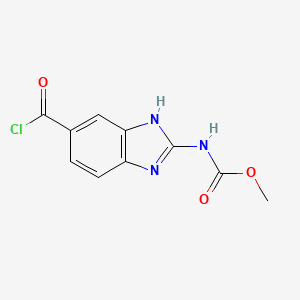
![7-[2-(4-Hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazinylidene]quinolin-8(7H)-one](/img/structure/B14281811.png)
![6-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B14281817.png)
